molecular formula C5H11ClS2 B13345582 Ethane, 1-methylthio-2-[(2-chloroethyl)thio]-

Ethane, 1-methylthio-2-[(2-chloroethyl)thio]-

Cat. No.: B13345582
M. Wt: 170.7 g/mol
InChI Key: LSGCLBQBQTUDIN-UHFFFAOYSA-N
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Description

(2-Chloroethyl)(2-(methylthio)ethyl)sulfane, also known as 2-chloroethyl methyl sulfide, is an organic compound with the molecular formula C3H7ClS. It is a colorless to light yellow liquid with a characteristic sulfurous odor. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloroethyl)(2-(methylthio)ethyl)sulfane typically involves the reaction of 2-chloroethyl sulfide with methyl chloride. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of (2-Chloroethyl)(2-(methylthio)ethyl)sulfane involves the use of β-hydroxyethyl methyl sulfide dissolved in dry chloroform. Thionyl chloride is added to this solution while stirring and heating. After the reaction is complete, chloroform is removed by distillation under reduced pressure, and the product is collected .

Chemical Reactions Analysis

Types of Reactions

(2-Chloroethyl)(2-(methylthio)ethyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chloroethyl)(2-(methylthio)ethyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloroethyl)(2-(methylthio)ethyl)sulfane involves its reactivity with nucleophiles. The chlorine atom can be displaced by nucleophiles, leading to the formation of various products. This reactivity is due to the electron-withdrawing effect of the chlorine atom, which makes the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloroethyl)(2-(methylthio)ethyl)sulfane is unique due to its specific reactivity profile and its applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis .

Properties

Molecular Formula

C5H11ClS2

Molecular Weight

170.7 g/mol

IUPAC Name

1-(2-chloroethylsulfanyl)-2-methylsulfanylethane

InChI

InChI=1S/C5H11ClS2/c1-7-4-5-8-3-2-6/h2-5H2,1H3

InChI Key

LSGCLBQBQTUDIN-UHFFFAOYSA-N

Canonical SMILES

CSCCSCCCl

Origin of Product

United States

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